5-(4-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the triazole family This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a dimethoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using 4-chlorobenzyl chloride.
Formation of the Dimethoxybenzylidene Moiety: The dimethoxybenzylidene moiety can be synthesized through condensation reactions involving 3,4-dimethoxybenzaldehyde and appropriate amines.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-((3,4-Dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(4-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the chlorophenyl and dimethoxybenzylidene moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15ClN4O2S |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4O2S/c1-23-14-8-3-11(9-15(14)24-2)10-19-22-16(20-21-17(22)25)12-4-6-13(18)7-5-12/h3-10H,1-2H3,(H,21,25)/b19-10+ |
InChI Key |
HBJZKYAYKAKCRG-VXLYETTFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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